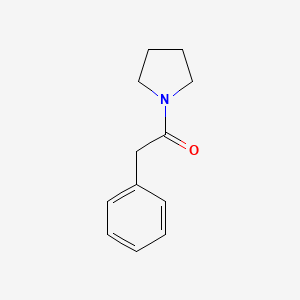

2-Phenyl-1-pyrrolidin-1-ylethanone

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H15NO |

|---|---|

Molecular Weight |

189.25 g/mol |

IUPAC Name |

2-phenyl-1-pyrrolidin-1-ylethanone |

InChI |

InChI=1S/C12H15NO/c14-12(13-8-4-5-9-13)10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2 |

InChI Key |

UAXRBOBBVNXGMJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)C(=O)CC2=CC=CC=C2 |

Origin of Product |

United States |

Reactivity and Mechanistic Studies of 2 Phenyl 1 Pyrrolidin 1 Ylethanone and Its Derivatives

Reactivity of the Alpha-Carbon and Carbonyl Moiety

The region of the molecule encompassing the alpha-carbon and the carbonyl group is a hub of chemical reactivity, susceptible to a range of transformations.

Alpha-Halogenation Reactions

The carbon atom adjacent to the carbonyl group, known as the alpha-carbon, is readily halogenated. idc-online.comlibretexts.org This reaction can be initiated under either acidic or basic conditions. wikipedia.org

In an acidic environment, the reaction proceeds through an enol intermediate. pressbooks.pub The carbonyl oxygen is first protonated, which is followed by the removal of a proton from the alpha-carbon to form an enol. libretexts.org This enol then acts as a nucleophile, attacking the halogen. A key characteristic of acid-catalyzed halogenation is that it typically results in the substitution of only one alpha-hydrogen. pressbooks.pub This is because the introduction of an electron-withdrawing halogen atom destabilizes the protonated intermediate required for further reaction. pressbooks.pub

Under basic conditions, the reaction proceeds via an enolate intermediate. pressbooks.pub The presence of a base facilitates the removal of a proton from the alpha-carbon, forming an enolate which then reacts with the halogen. In contrast to the acid-catalyzed process, base-promoted halogenation often leads to the substitution of all available alpha-hydrogens. pressbooks.pub The electron-withdrawing nature of the first halogen atom increases the acidity of the remaining alpha-hydrogens, making subsequent deprotonation and halogenation more rapid. pressbooks.pub

The choice of halogenating agent is also a crucial factor. Bromine (Br₂) and iodine (I₂) are commonly used reagents for these transformations. nih.gov For instance, the direct iodination of ketones can be effectively achieved using a combination of iodine and hydrogen peroxide in the presence of an acid catalyst. nih.gov

Table 1: Comparison of Acid-Catalyzed and Base-Promoted Alpha-Halogenation

| Feature | Acid-Catalyzed Halogenation | Base-Promoted Halogenation |

| Intermediate | Enol pressbooks.pub | Enolate pressbooks.pub |

| Extent of Halogenation | Monosubstitution pressbooks.pub | Polysubstitution pressbooks.pub |

| Rate of Subsequent Halogenation | Slower than the first wikipedia.org | Faster than the first wikipedia.org |

Nucleophilic Attack on the Ketone Functionality

The carbonyl group in 2-Phenyl-1-pyrrolidin-1-ylethanone is a primary site for nucleophilic attack. A significant reaction of this type is the reduction of the ketone to a β-aminoalcohol. cdnsciencepub.com This transformation can be achieved using various reducing agents, and the stereochemical outcome is often dependent on the specific reagent and the structure of the α-aminoketone. acs.org

For instance, the reduction of α-aminoketones with certain reagents can lead to the formation of a stable complex between the amine and the reducing agent, resulting in an internal hydride transfer and high stereoselectivity. acs.org However, with tertiary amino ketones, the complex is less stable, and the reduction can occur via both internal hydride transfer and from hydride ions in the solution, leading to lower stereoselectivity. acs.org The steric bulk of both the amino group and the reducing agent can also influence the direction of hydride attack and thus the stereochemistry of the resulting amino alcohol. acs.org

The diastereoselective reduction of α-aminoketones can yield either syn- or anti-β-aminoalcohols, with aromatic ketones generally showing high selectivity. cdnsciencepub.com The development of catalytic, asymmetric reduction methods, often employing chiral catalysts, allows for the synthesis of enantiopure alcohols from prochiral ketones. wikipedia.org

Reactivity of the Pyrrolidine (B122466) Ring System

The pyrrolidine ring, a saturated heterocycle, also participates in a variety of chemical reactions, including oxidation and ring-opening transformations. wikipedia.org

Oxidation Pathways of the Pyrrolidine Heterocycle

The pyrrolidine ring in compounds like this compound can undergo oxidation. The metabolism of pyrovalerone, a related compound, involves hydroxylation of the pyrrolidine ring, followed by dehydrogenation to the corresponding lactam. researchgate.net The oxidation of N-acyl-pyrrolidines with reagents like iron(II)-hydrogen peroxide can also yield the corresponding pyrrolidin-2-ones. researchgate.net

Furthermore, direct chemical oxidation of N-protected pyrrolidines can be achieved. For example, the use of iodosylarenes in combination with TMSN₃ enables the direct α-azidonation of carbamate-protected pyrrolidines. nih.gov

The metabolic fate of pyrovalerone analogs often involves oxidation. For example, 3,4-methylenedioxypyrovalerone (MDPV) is metabolized to 3,4-dihydroxypyrovalerone and 4-hydroxy-3-methoxypyrovalerone. nih.gov

Ring-Opening and Ring-Expansion Reactions

The pyrrolidine ring can be opened under certain conditions. For instance, N-alkyl pyrrolidines can undergo selective ring-opening reactions with chloroformates to produce 4-chlorobutyl carbamates. acs.org The selectivity between ring-opening and N-dealkylation is highly dependent on the nature of the N-alkyl substituent. acs.org

Ring-expansion reactions of pyrrolidines have also been reported. These reactions can be used to synthesize larger heterocyclic rings, such as azepanes. researchgate.netresearchgate.net One strategy involves the formation of a bicyclic azetidinium intermediate from a pyrrolidine derivative, which is then opened by a nucleophile to yield the expanded ring. researchgate.net The regioselectivity of the nucleophilic attack can be influenced by the substitution pattern on the pyrrolidine ring and the nature of the nucleophile. nih.gov

Another approach to modifying the pyrrolidine skeleton is through ring contraction of larger rings. For example, a photo-promoted ring contraction of pyridines with a silylborane can produce pyrrolidine derivatives. osaka-u.ac.jpnih.gov

Mechanistic Investigations of Complex Transformations

The reactions of α-aminoketones can sometimes lead to complex rearrangements. The α-ketol or α-iminol rearrangement involves a 1,2-shift of an alkyl or aryl group. beilstein-journals.orgnih.gov In the case of α-iminols, the rearrangement to the more stable α-amino ketone can be driven to completion by protonation of the resulting amine in the presence of a Brønsted acid. beilstein-journals.org

The mechanism for the rearrangement of α-hydroxyimines to α-aminoketones can be initiated by the protonation of the hydroxyl group, which increases the electrophilicity of the adjacent carbon and makes it susceptible to nucleophilic attack. pearson.com

Some α-aminoketones have been observed to undergo a novel rearrangement, the mechanism of which has been the subject of investigation. acs.orgacs.org These complex transformations highlight the intricate mechanistic pathways that can be operative in the chemistry of this compound and its derivatives.

Studies on Cycloaddition Reactions Involving Pyrrolidine Derivatives

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. Among these, the 1,3-dipolar cycloaddition of azomethine ylides stands out as one of the most direct and efficient methods for synthesizing the pyrrolidine ring. rsc.orgeurekaselect.com These reactions, particularly the [3+2] cycloadditions, allow for the creation of densely substituted pyrrolidines with high stereocontrol, often generating multiple stereocenters in a single step. acs.org

Azomethine ylides, which are 1,3-dipoles, are typically generated in situ from the reaction of an amine (like a secondary amino acid, e.g., proline) and an aldehyde or from the thermal or photochemical ring-opening of aziridines. tandfonline.commdpi.com These ylides then react with a dipolarophile, usually an electron-deficient alkene, to form the pyrrolidine ring. eurekaselect.com The versatility of this reaction allows for the synthesis of a wide array of pyrrolidine derivatives, including complex spirocyclic systems. For instance, the three-component reaction between 2H-chromene-3-carbaldehyde, isatin, and a secondary amino acid like L-proline yields spirooxindole pyrrolidine derivatives. rsc.org

The stereochemical outcome of these cycloadditions can be controlled through the use of chiral auxiliaries, organocatalysts, or metal catalysts. eurekaselect.comacs.org For example, the use of a chiral N-tert-butanesulfinyl group on a 1-azadiene dipolarophile in a reaction with an azomethine ylide, catalyzed by Ag₂CO₃, leads to the formation of highly substituted proline derivatives with excellent diastereoselectivity. acs.org The development of catalytic asymmetric 1,3-dipolar cycloadditions has been a major focus, providing access to various enantiomerically enriched pyrrolidine stereoisomers from the same starting materials. rsc.org

| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Key Findings | Reference |

|---|---|---|---|---|---|

| [3+2] 1,3-Dipolar Cycloaddition | Azomethine Ylide + Electron-Deficient Alkene | Organocatalysts (Proline, Thioureas) | Chiral Pyrrolidines | Provides an alternative to metal-catalyzed methods for accessing chiral pyrrolidines with high stereoselectivity. | eurekaselect.com |

| [3+2] 1,3-Dipolar Cycloaddition | Azomethine Ylide + Chiral N-tert-Butanesulfinylazadiene | Ag₂CO₃ | Densely Substituted Proline Derivatives | Achieved high diastereoselectivity, generating up to four stereogenic centers. The sulfinyl group controls the absolute configuration. | acs.org |

| Three-Component [3+2] Cycloaddition | 2H-chromene-3-carbaldehyde + Isatin + L-proline | Ethanol (B145695), Conventional or Microwave | Spirooxindole Pyrrolidine Fused Chromenes | An efficient one-pot synthesis for complex heterocyclic scaffolds. | rsc.org |

| Decarboxylative [3+2] Cycloaddition | Glycine-derived Oxazolidin-5-ones + Maleimides + Aldehydes | Zeolite HY | Tetracyclic Pyrrolizidines / Bispiro[Oxindole-Pyrrolidine]s | A pseudo five-component reaction forming complex polycyclic structures with high diastereoselectivity. | mdpi.com |

Analysis of Solvent Effects on Reaction Kinetics and Selectivity

The choice of solvent is a critical parameter in chemical synthesis, capable of profoundly influencing reaction rates, equilibria, and stereoselectivity. ajgreenchem.combg.ac.rs This is because solvents can differentially solvate reactants and transition states, thereby altering the activation energy of a reaction. ajgreenchem.combg.ac.rs In the context of reactions involving pyrrolidine and its derivatives, solvent effects are a key area of study for optimizing reaction conditions.

The nucleophilicity of pyrrolidine, a crucial factor in many of its reactions, is highly dependent on the solvent environment. A study combining experimental kinetics and theoretical calculations investigated the nucleophilicity of pyrrolidine in methanol-acetonitrile (CH₃OH/CH₃CN) mixtures. rsc.org It was found that the nucleophilicity parameter (N) decreases in methanol-rich mixtures. This effect is attributed to the strong hydrogen bonding between methanol (B129727) (a protic solvent) and the lone pair of electrons on the pyrrolidine nitrogen, which reduces its availability for nucleophilic attack. rsc.org

Solvent polarity and dielectric constant are also major determinants of reaction kinetics. ajgreenchem.com For the synthesis of substituted piperidines, a related N-heterocycle, the reaction rate was found to be faster in ethanol (dielectric constant ε = 24.55) than in methanol (ε = 32.70). ajgreenchem.com This might seem counterintuitive if the transition state is more polar than the reactants. However, it highlights that specific solvent-solute interactions often play a more significant role than bulk properties alone. bg.ac.rs The ability of a solvent to act as a hydrogen bond donor or acceptor can be quantified using parameters like the Kamlet-Taft solvatochromic equation, which separates solvent effects into contributions from hydrogen bond acidity (α), basicity (β), and polarity/polarizability (π*). bg.ac.rs

Furthermore, solvent composition can be tuned to switch reaction selectivity. In the acid-catalyzed dehydration of 1,2-propanediol, changing the aqueous co-solvent from dimethyl sulfoxide (B87167) (DMSO) to 1,4-dioxane (B91453) dramatically shifted the major product from acetol (ACE) to propanal (PRO). acs.org This demonstrates that the liquid-phase environment can be strategically designed to favor one reaction pathway over another, a principle that is broadly applicable to the synthesis of pyrrolidine derivatives.

| Study Focus | System Studied | Solvents | Key Findings | Reference |

|---|---|---|---|---|

| Solvent influence on nucleophilicity | Pyrrolidine | CH₃OH/CH₃CN mixtures | Pyrrolidine nucleophilicity decreases in methanol-rich mixtures due to strong hydrogen bonding solvation of the nitrogen lone pair. | rsc.org |

| Solvent effect on reaction rate | Piperidine Synthesis | Methanol vs. Ethanol | The reaction rate was higher in ethanol, a solvent with a lower dielectric constant, indicating complex solvation effects on the transition state. | ajgreenchem.com |

| Solvent effect on reaction selectivity | Acid-catalyzed 1,2-propanediol dehydration | Aqueous mixtures of DMSO, 1,4-dioxane, etc. | Selectivity was dramatically altered by the choice of co-solvent, demonstrating control over reaction pathways. | acs.org |

| Quantifying solvent effects | Carboxylic acid reaction with diazodiphenylmethane | Various protic and aprotic solvents | Multiple linear regression analysis using Kamlet-Taft parameters can effectively separate and quantify nonspecific and specific solvent-solute interactions. | bg.ac.rs |

Computational Approaches to Reaction Mechanism Elucidation

In recent years, computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating complex reaction mechanisms, rationalizing stereochemical outcomes, and predicting reactivity. acs.org These methods provide detailed insight into transition state structures, reaction energy profiles, and non-covalent interactions that are often inaccessible through experimental means alone.

A prominent example is the DFT study of the stereoselective synthesis of cyclobutanes from pyrrolidines. acs.orgacs.org These calculations revealed the reaction mechanism, identifying the rate-determining step as the simultaneous cleavage of two C–N bonds with the release of N₂ to form a 1,4-biradical intermediate. The high stereoretention observed experimentally was explained by the barrierless collapse of this intermediate, which occurs faster than bond rotation that would lead to stereoisomers. acs.orgacs.org

Computational methods are also crucial for understanding the origins of selectivity in catalytic reactions. In the diastereoselective [3+2] cycloaddition for synthesizing substituted pyrrolidines, computational studies were employed to understand the influence of the N-tert-butanesulfinyl group on the stereochemical outcome. acs.org Similarly, DFT studies on the synthesis of spirooxindole pyrrolidine derivatives confirmed that the reaction proceeds with meta-regioselectivity and endo-stereoselectivity via the most energetically favored pathway. rsc.org

Beyond reaction pathways, quantum chemical calculations can illuminate the fundamental electronic properties of molecules. DFT has been used to calculate properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies for various pyrrolidinone derivatives, which can be correlated with their reactivity and stability. arabjchem.org Furthermore, the combination of molecular dynamics (MD) simulations and DFT calculations has proven effective in modeling the complex influence of solvent mixtures on the nucleophilicity of pyrrolidine, providing an atomistic-level understanding that complements experimental data. rsc.org

| Study Focus | System Studied | Computational Method | Key Insights Gained | Reference |

|---|---|---|---|---|

| Reaction Mechanism & Stereoselectivity | Contraction of pyrrolidines to cyclobutanes | DFT | Unveiled a mechanism involving a 1,4-biradical intermediate; explained the observed stereoretention. | acs.orgacs.org |

| Origin of Stereoselectivity | [3+2] Cycloaddition of azomethine ylides | DFT | Rationalized the high diastereoselectivity induced by a chiral sulfinyl group. | acs.org |

| Regio- and Stereoselectivity | Synthesis of spirooxindole pyrrolidines | DFT, NBO Analysis | Confirmed the reaction follows a meta-regioselective and endo-stereoselective pathway. | rsc.org |

| Solvent Effects on Nucleophilicity | Pyrrolidine in solvent mixtures | MD simulations and DFT | Provided an atomistic view of how methanol's hydrogen bonding reduces pyrrolidine's nucleophilicity. | rsc.org |

| Electronic and Molecular Properties | Substituted pyrrolidinones | DFT (B3LYP/6-31G*) | Calculated HOMO/LUMO energies and other parameters to relate electronic structure to stability and potential reactivity. | arabjchem.org |

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. Through the analysis of one-dimensional and two-dimensional spectra, the precise connectivity and chemical environment of each atom in 2-Phenyl-1-pyrrolidin-1-ylethanone can be established.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group, the methylene (B1212753) protons alpha to the carbonyl group, and the protons of the pyrrolidine (B122466) ring. The aromatic protons typically appear as multiplets in the downfield region (around 7.0-8.0 ppm). The two methylene protons adjacent to the carbonyl group would likely appear as a singlet. The protons on the pyrrolidine ring would present as multiplets, with those adjacent to the nitrogen atom shifted further downfield. researchgate.net

The ¹³C NMR spectrum provides complementary information. A key signal is that of the carbonyl carbon, which is expected at a significantly downfield chemical shift (typically >190 ppm). researchgate.net The carbons of the phenyl ring would resonate in the aromatic region (120-140 ppm), while the carbons of the pyrrolidine ring and the methylene bridge would appear in the upfield aliphatic region.

Interactive Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carbonyl (C=O) | - | ~196-198 |

| Methylene (α to C=O) | Singlet, ~3.8-4.0 | ~60-65 |

| Aromatic CH (ortho, meta, para) | Multiplets, ~7.4-8.0 | ~128-134 |

| Aromatic C (quaternary) | - | ~135-137 |

| Pyrrolidine CH₂ (adjacent to N) | Multiplets, ~2.5-3.5 | ~50-55 |

| Pyrrolidine CH₂ (β to N) | Multiplets, ~1.8-2.0 | ~23-26 |

To unambiguously assign the signals from ¹H and ¹³C NMR spectra, two-dimensional (2D) NMR experiments are employed. researchgate.net

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) couplings within the molecule. For this compound, a COSY spectrum would show correlations between the adjacent protons within the pyrrolidine ring, confirming their connectivity. It would also show correlations among the protons on the phenyl ring, helping to assign their specific positions (ortho, meta, para).

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps protons to their directly attached carbon atoms. researchgate.net This is a powerful technique that links the ¹H and ¹³C NMR data. Each cross-peak in an HSQC spectrum indicates a direct bond between a specific proton and a specific carbon. This allows, for instance, the proton signal for the methylene group alpha to the carbonyl to be definitively assigned to its corresponding carbon signal, and likewise for all C-H bonds in the molecule.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a critical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. Various MS methods are used to characterize this compound.

High-Resolution Mass Spectrometry is used to determine the elemental composition of a molecule with extremely high accuracy. wvu.eduresearchgate.net For this compound, the molecular formula is C₁₂H₁₅NO. HRMS can measure the mass of the molecular ion so precisely that it confirms this specific combination of atoms, distinguishing it from other potential formulas with the same nominal mass. The calculated exact mass provides a benchmark for experimental verification. nih.gov

Interactive Table 2: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₂H₁₅NO |

| Calculated Exact Mass | 189.115364102 Da |

| Expected Measurement | [M+H]⁺ at m/z 190.1226 (experimental) |

GC-MS is a hybrid technique that separates components of a mixture (GC) before they are detected by a mass spectrometer (MS). In forensic analysis, a GC chromatogram showing a single, sharp peak is a strong indicator of a compound's high purity. researchgate.net Following separation, the compound is subjected to electron ionization (EI), which causes it to fragment in a reproducible manner. nih.gov

The resulting mass spectrum serves as a chemical fingerprint. For α-pyrrolidinophenones, the fragmentation is typically dominated by α-cleavage, leading to the formation of a stable iminium cation. nih.gov In the case of this compound, the major fragments would arise from the cleavage of the bond between the carbonyl carbon and the adjacent methylene carbon, as well as fragments characteristic of the pyrrolidine ring.

Electrospray Ionization (ESI) is a soft ionization technique often coupled with tandem mass spectrometry (MS/MS) to study the fragmentation pathways of protonated molecules ([M+H]⁺). wvu.eduwvu.edu This is particularly useful for understanding the structural relationships between different synthetic cathinones. In ESI-MS/MS studies of α-pyrrolidinophenones, the protonated molecule is isolated and then fragmented by collision-induced dissociation (CID). wvu.edu The resulting product ions provide insight into the molecule's stability and rearrangement pathways. Common fragmentation pathways for this class of compounds include the neutral loss of water or the loss of the entire pyrrolidine moiety. wvu.edunih.gov These mechanistic studies are crucial for developing reliable methods to identify new and emerging synthetic cathinone (B1664624) derivatives. wvu.edu

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy provides critical insights into the molecular structure of this compound by identifying its constituent functional groups and their chemical environment.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Groups

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in this compound. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrational frequencies of the bonds within the molecule. The key functional groups—a ketone, a tertiary amide (within the pyrrolidinone structure), a phenyl group, and aliphatic carbon-hydrogen bonds—give rise to a characteristic spectral fingerprint.

The most prominent and easily identifiable absorption is the carbonyl (C=O) stretching vibration, which is expected to appear as a strong, sharp peak. libretexts.org The tertiary amide nature of the pyrrolidine carbonyl typically places this band in the range of 1630-1680 cm⁻¹. The aromatic phenyl group produces several characteristic bands: C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. youtube.com Aliphatic C-H bonds in the pyrrolidine ring and the methylene bridge result in strong stretching absorptions in the 2850-2960 cm⁻¹ range. libretexts.org

Table 1: Predicted FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3000 - 3100 | Medium | C-H Stretch | Aromatic (Phenyl) |

| 2850 - 2960 | Strong | C-H Stretch | Aliphatic (Pyrrolidine, Methylene) |

| 1630 - 1680 | Strong | C=O Stretch | Ketone (Tertiary Amide) |

| 1450 - 1600 | Medium-Weak | C=C Stretch | Aromatic (Phenyl) |

| 1100 - 1300 | Medium | C-N Stretch | Tertiary Amine (Pyrrolidine) |

This table is based on general spectroscopic principles and correlation charts.

Correlating Vibrational Modes with Molecular Structure

Each absorption peak in the IR and Raman spectra corresponds to a specific vibrational mode of the molecule. These modes, which include stretching, bending, and rocking, are directly correlated with the molecule's three-dimensional structure and bonding.

For this compound, the C=O stretching frequency is particularly sensitive to its electronic environment. The conjugation of the lone pair of electrons on the pyrrolidine nitrogen atom with the carbonyl group influences the bond order and, consequently, its vibrational frequency. Similarly, the positions of the aromatic C=C and C-H vibrational bands can provide information about the substitution pattern of the phenyl ring. youtube.com While FT-IR is excellent for observing polar bonds like the carbonyl group, Raman spectroscopy can provide complementary information, particularly for the non-polar C=C bonds of the phenyl ring and the carbon skeleton.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can reveal detailed information about conformation and the nature of intermolecular forces that stabilize the crystal lattice.

Determination of Absolute Configuration and Conformation

Single-crystal X-ray diffraction allows for the unambiguous determination of a molecule's conformation in the solid state. ed.ac.uk For this compound, crystallographic analysis would define the precise bond lengths, bond angles, and torsion angles. This includes the planarity of the phenyl ring, the puckering of the five-membered pyrrolidine ring, and the spatial orientation of the phenyl group relative to the carbonyl group.

It is important to note that this compound is an achiral molecule, meaning it does not have a non-superimposable mirror image. Therefore, the concept of "absolute configuration," which applies to chiral molecules, is not relevant in this case. nih.gov The crystal structure would, however, reveal whether the molecules adopt a centrosymmetric or non-centrosymmetric arrangement in the unit cell. ed.ac.uk

Analysis of Intermolecular Interactions (Hydrogen Bonding, π–π Interactions)

In the solid state, molecules of this compound are held together by a network of intermolecular interactions. X-ray crystallography is essential for characterizing these forces. Although the molecule lacks strong hydrogen bond donors like O-H or N-H groups, it can participate in weaker C-H···O hydrogen bonds. researchgate.net In this interaction, the oxygen atom of the carbonyl group acts as a hydrogen bond acceptor, while C-H groups from the phenyl and pyrrolidinyl moieties can act as donors.

Table 2: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor |

| Hydrogen Bonding | C-H (Phenyl, Pyrrolidine) | C=O (Carbonyl) |

| π–π Stacking | Phenyl Ring (π-system) | Phenyl Ring (π-system) |

Chromatographic Separation Techniques

Chromatographic methods are essential for the purification and analysis of this compound. The choice of technique depends on the scale and purpose of the separation, from analytical quantification to preparative isolation.

Given its molecular structure—a moderately polar, neutral compound—both gas and liquid chromatography are suitable techniques.

High-Performance Liquid Chromatography (HPLC): This is a versatile method for the analysis and purification of this compound. A reversed-phase setup, using a non-polar stationary phase like C18 and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol), would be effective. Detection could be achieved using a UV detector, leveraging the strong UV absorbance of the phenyl ring.

Gas Chromatography (GC): Due to its sufficient volatility and thermal stability, the compound can also be analyzed by GC, typically coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). GC-MS analysis would provide both retention time data for quantification and mass spectral data for structural confirmation. It is noted that related cathinone structures can sometimes undergo thermal degradation in the hot GC injection port, which should be a consideration during method development. nih.gov

Table 3: Suitable Chromatographic Methods for this compound

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detector | Purpose |

| HPLC | Reversed-Phase (e.g., C18) | Water/Acetonitrile or Water/Methanol (B129727) | UV | Analytical & Preparative |

| GC | Polysiloxane (e.g., 5% diphenyl) | Helium, Hydrogen | FID, MS | Analytical |

High-Performance Liquid Chromatography (HPLC) for Purification and Quantification

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique in the analytical and preparative chemistry of synthetic compounds, including this compound. Its high resolution and sensitivity make it an indispensable tool for both the purification of the compound from reaction mixtures and the precise quantification of its concentration in various samples. The application of HPLC ensures the high purity of the final product, which is critical for subsequent spectroscopic and structural characterization, as well as for its use as a reference standard.

Purification by Preparative HPLC

For the isolation and purification of this compound, preparative HPLC is often employed. This technique allows for the separation of the target compound from unreacted starting materials, by-products, and other impurities on a larger scale compared to analytical HPLC. A typical preparative HPLC method would utilize a reversed-phase column, where the stationary phase is nonpolar (e.g., C18-bonded silica) and the mobile phase is a more polar solvent mixture.

The separation is based on the differential partitioning of the components between the stationary and mobile phases. Due to its chemical structure, this compound exhibits a moderate degree of hydrophobicity, allowing for good retention and separation on a C18 column. The mobile phase commonly consists of a mixture of acetonitrile or methanol and water, often with a small amount of an acidifier like formic acid or trifluoroacetic acid to improve peak shape and resolution.

A gradient elution, where the proportion of the organic solvent in the mobile phase is increased over time, is typically used to ensure the efficient elution of all components, from the more polar impurities to the desired, more retained compound. The fractions corresponding to the peak of this compound are collected, and the solvent is subsequently removed to yield the purified compound. The purity of the collected fractions is then assessed by analytical HPLC.

Quantification by Analytical HPLC

Quantitative analysis of this compound is crucial for determining its concentration in solutions, reaction monitoring, and for purity assessment. Analytical HPLC with UV detection is a common method for this purpose. The presence of the phenyl group in the molecule results in significant UV absorbance, allowing for sensitive detection.

A validated analytical HPLC method would involve the following key parameters, which are summarized in the interactive data table below. The method's performance characteristics, such as linearity, accuracy, and precision, are established to ensure reliable and reproducible results.

Table 1: Representative Analytical HPLC Method Parameters for this compound Quantification

| Parameter | Value |

| Chromatographic System | Agilent 1260 Infinity II or similar |

| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Water (Gradient or Isocratic) |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Wavelength | 254 nm |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Retention Time | Approximately 5-7 minutes (method dependent) |

The quantification is typically performed using an external standard method. A calibration curve is constructed by injecting known concentrations of a high-purity reference standard of this compound and plotting the peak area against the concentration. The concentration of the compound in an unknown sample is then determined by interpolating its peak area on the calibration curve.

Chiral HPLC for Enantiomeric Separation

As this compound possesses a chiral center, the separation of its enantiomers is of significant interest for stereospecific studies. Chiral HPLC is the most effective method for this purpose. nih.gov This technique utilizes a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers, leading to different retention times and thus, their separation. nd.eduyoutube.comnih.gov

Commonly used CSPs for the separation of chiral ketones and related compounds include those based on polysaccharide derivatives, such as cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support. The choice of the mobile phase, which can be a normal-phase (e.g., hexane/isopropanol) or a reversed-phase system, is critical for achieving optimal enantiomeric resolution.

The development of a chiral HPLC method involves screening different chiral columns and mobile phase compositions to find the conditions that provide the best separation factor (α) and resolution (Rs) between the two enantiomeric peaks. Once a suitable method is established, it can be used to determine the enantiomeric purity (enantiomeric excess, ee) of a sample of this compound.

Table 2: Illustrative Chiral HPLC Method Parameters

| Parameter | Value |

| Column | Chiral stationary phase (e.g., polysaccharide-based) |

| Mobile Phase | Hexane : Ethanol (B145695) (e.g., 90:10 v/v) |

| Flow Rate | 0.8 mL/min |

| Detection | UV at 254 nm |

| Temperature | 25 °C |

The ability to separate and quantify the individual enantiomers is fundamental for investigating any potential differences in their biological or pharmacological properties.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) for Molecular and Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules of the size and complexity of 2-Phenyl-1-pyrrolidin-1-ylethanone.

The first step in a computational analysis is typically to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometric optimization. For this compound, this involves considering the rotational freedom around several key bonds, such as the C-N amide bond and the bonds connecting the phenyl and pyrrolidine (B122466) rings to the ethanone (B97240) bridge.

While a specific conformational analysis of this compound is not extensively documented in the literature, studies on similar structures, such as 1-p-tolyl-2-phenyl-1-propanone, have shown that preferred rotamers often involve specific orientations of the aromatic rings relative to each other. capes.gov.br For this compound, computational modeling would be essential to map the potential energy surface and identify the global minimum energy conformer, as well as other low-energy conformers that may be present in equilibrium. Experimental data from X-ray crystallography of related compounds, like 1,2-diphenyl-2-pyrrolidin-1-ylethanone hydrochloride, can provide valuable benchmarks for validating the accuracy of these computational models. nih.gov

Table 1: Representative Geometric Parameters from Computational Studies of Related Pyrrolidine Structures (Note: This table is illustrative and based on general findings for similar compounds, as specific data for this compound is not readily available.)

| Parameter | Typical Value Range | Notes |

| C=O Bond Length | 1.22 - 1.24 Å | Typical for an amide carbonyl. |

| C-N Amide Bond Length | 1.35 - 1.38 Å | Shorter than a typical C-N single bond due to resonance. |

| Pyrrolidine Ring Puckering | Envelope or Twist | The exact conformation depends on substituents and crystal packing forces. |

| Dihedral Angle (Phenyl-Cα-Cβ-N) | Varies | Defines the orientation of the phenyl group. |

The electronic properties of a molecule are key to understanding its reactivity and spectroscopic behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The difference in energy between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and stability. biomedres.us

A small HOMO-LUMO gap generally suggests that a molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. biomedres.us For this compound, the HOMO is likely to be located on the phenyl ring and the nitrogen atom of the pyrrolidine ring, which are electron-rich regions. The LUMO is expected to be centered on the carbonyl group and the phenyl ring, which can act as electron acceptors.

DFT calculations can provide precise values for the HOMO and LUMO energies and visualize the spatial distribution of these orbitals. chemrxiv.org While specific calculations for this compound are not published, studies on similar aromatic ketones and pyrrolidine derivatives provide a basis for what to expect. researchgate.netchemrxiv.org

Table 2: Illustrative HOMO-LUMO Data from DFT Calculations on Analogous Compounds (Note: These values are for illustrative purposes and are not specific to this compound.)

| Compound Type | Typical HOMO Energy (eV) | Typical LUMO Energy (eV) | Typical HOMO-LUMO Gap (eV) |

| Aromatic Ketones | -6.0 to -7.0 | -1.5 to -2.5 | 4.0 to 5.0 |

| N-Aryl Pyrrolidines | -5.5 to -6.5 | -0.5 to -1.5 | 4.5 to 5.5 |

Computational methods, particularly DFT, are widely used to predict spectroscopic parameters, which can be invaluable for interpreting experimental spectra.

For Nuclear Magnetic Resonance (NMR) spectroscopy, theoretical calculations can predict the chemical shifts of ¹H and ¹³C nuclei. researchgate.net These predictions are based on the calculated electron density around each nucleus. By comparing the calculated shifts for different possible conformers with experimental data, it is often possible to determine the dominant conformation in solution. frontiersin.org

In the case of Infrared (IR) spectroscopy, DFT calculations can compute the vibrational frequencies and their corresponding intensities. researchgate.net This allows for the assignment of specific absorption bands in an experimental IR spectrum to particular molecular vibrations, such as the C=O stretch of the amide, C-H stretches of the phenyl and pyrrolidine rings, and C-N bond vibrations. nist.gov While experimental IR data for 2-pyrrolidinone (B116388) is available, theoretical calculations for this compound would provide a more detailed understanding of its vibrational modes. nist.gov

Table 3: Predicted vs. Experimental Spectroscopic Data for Related Structures (Note: This table illustrates the typical agreement between calculated and experimental data and is not specific to this compound.)

| Spectroscopic Data | Predicted Value (Illustrative) | Experimental Value (Illustrative) |

| ¹³C NMR: Carbonyl Carbon (ppm) | ~170 | ~172 |

| ¹H NMR: α-Protons to Carbonyl (ppm) | 2.5 - 3.0 | 2.6 - 3.1 |

| IR: C=O Stretch (cm⁻¹) | ~1650 | ~1645 |

Quantum Chemical Calculations for Reaction Pathway Analysis

Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions by mapping the potential energy surface that connects reactants, transition states, and products. For this compound, several reaction types could be investigated.

One important area of study is the rotation around the amide bond. rsc.org Due to its partial double bond character, this rotation has a significant energy barrier. azom.com Computational methods can calculate the height of this barrier and the geometry of the transition state. science.gov Understanding this rotational barrier is crucial as it influences the conformational dynamics of the molecule.

Another area of interest is the cleavage of bonds within the molecule, such as the C-N bond of the pyrrolidine ring. Recent studies have shown that the reductive cleavage of the C-N bond in N-benzoyl pyrrolidines can be achieved using a combination of a Lewis acid and photoredox catalysis. acs.org Quantum chemical calculations could be employed to investigate the mechanism of such a reaction for this compound, identifying key intermediates and transition states. nih.gov

Theoretical Studies on Structure-Reactivity Relationships

Theoretical studies can establish quantitative structure-reactivity relationships (QSRRs), which correlate the molecular structure with its chemical reactivity. researchgate.net For this compound, this could involve examining how modifications to the phenyl ring or the pyrrolidine ring affect its properties.

For instance, adding electron-donating or electron-withdrawing substituents to the phenyl ring would alter the electronic properties of the entire molecule. DFT calculations could quantify these changes by calculating parameters such as the HOMO-LUMO gap, electrostatic potential, and various reactivity descriptors. biomedres.us These theoretical parameters can then be correlated with experimentally observed reaction rates or biological activities. chemrxiv.org Such studies are common for various classes of organic molecules, including those containing phenyl ketones and pyrrolidine moieties, and provide a framework for the rational design of new compounds with desired properties. chemrxiv.org

Applications in Advanced Organic Synthesis and Materials Science

Role as Intermediates in Complex Molecule Synthesis

The 2-Phenyl-1-pyrrolidin-1-ylethanone framework serves as a pivotal building block in the synthesis of intricate organic molecules, particularly those containing heterocyclic, polycyclic, and spirocyclic systems. These motifs are of significant interest due to their prevalence in biologically active natural products and pharmaceutical agents.

The pyrrolidine (B122466) ring within this compound is a fundamental five-membered nitrogen-containing heterocycle that can be strategically modified or incorporated into larger heterocyclic systems. Research has demonstrated that derivatives of this compound can act as precursors for the synthesis of various nitrogen-containing heterocycles. For instance, N-phenacylpyrrolidin-2-ones, which are structurally related to this compound, can undergo acid-catalyzed cyclization to form pyrrolizines. This transformation highlights the potential of the 2-phenylethanone substituent to participate in ring-forming reactions.

Furthermore, the pyrrolidine moiety can be constructed through catalytic asymmetric 1,3-dipolar cycloadditions of azomethine ylides. acs.orgrsc.org While not directly starting from this compound, these methods underscore the importance of the pyrrolidine scaffold in generating molecular diversity. The presence of the carbonyl group in this compound offers a handle for further functionalization, potentially enabling its conversion into a suitable precursor for such cycloaddition reactions.

The construction of polycyclic and spirocyclic frameworks is a challenging yet crucial endeavor in organic synthesis, often leading to molecules with unique three-dimensional structures and biological activities. The this compound scaffold is well-suited for the synthesis of such complex systems.

A prominent strategy for the synthesis of spiro-pyrrolidines involves the 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles. numberanalytics.comwikipedia.org This reaction is a powerful tool for creating five-membered rings with high stereocontrol. The development of catalytic enantioselective versions of this reaction has enabled the synthesis of highly functionalized and optically active spiro-pyrrolidinyl oxindoles. acs.org The pyrrolidine unit of this compound can be envisioned as a key component in the design of precursors for these powerful cycloaddition reactions.

Moreover, spiro-pyrrolidine organocatalysts have been designed and demonstrated to be effective in asymmetric Michael addition reactions, facilitating the construction of all-carbon quaternary centers with high enantioselectivity. rsc.org This showcases the potential of incorporating the pyrrolidine motif into more complex catalytic systems.

Potential in Designing Chiral Auxiliaries and Ligands

The field of asymmetric synthesis heavily relies on the use of chiral auxiliaries and ligands to control the stereochemical outcome of chemical reactions. The inherent chirality of many pyrrolidine derivatives, often derived from natural sources like proline, makes them privileged scaffolds for the design of such chiral controllers. mdpi.comnih.gov

While this compound itself is not chiral, it can be readily functionalized to introduce stereocenters. For instance, reduction of the ketone can lead to a chiral alcohol, and the pyrrolidine ring can be substituted at various positions. These modifications can transform the molecule into a valuable chiral auxiliary. Chiral auxiliaries are temporarily incorporated into a substrate to direct a stereoselective reaction, and are subsequently removed. Pyrrolidine-based auxiliaries have been successfully employed in a variety of asymmetric transformations. acs.org

Furthermore, the pyrrolidine framework is a common feature in the design of chiral ligands for transition metal catalysis. acs.org Chiral pyrrolidine-based ligands have been successfully applied in a wide range of enantioselective reactions, including hydrogenation, and cycloadditions. acs.orgnih.gov The design of novel spiro-pyrrolidine chiral ligands is an active area of research, with applications in palladium-catalyzed cross-coupling reactions to create P-stereogenic phosphine (B1218219) oxides. researchgate.net The structural rigidity and defined stereochemistry of these ligands are crucial for achieving high levels of enantioselectivity. The this compound core provides a versatile platform for the synthesis of new and efficient chiral ligands for asymmetric catalysis.

Advanced Materials Science Applications of Pyrrolidinyl Ethanone (B97240) Frameworks

The pyrrolidinyl ethanone framework, with its combination of aromatic and heterocyclic components, possesses intrinsic properties that are of interest in the field of advanced materials science. While direct applications of this compound in this area are not extensively documented, the characteristics of its structural motifs suggest potential for its use in the development of functional organic materials.

The incorporation of pyrrolidine and other heterocyclic structures into polymers and small molecules can significantly influence their optical and electronic properties. researchgate.netresearchgate.net For instance, pyrrole-based materials have been investigated for their potential in organic light-emitting diodes (OLEDs), photovoltaic cells, and sensors. researchgate.netresearchgate.net The electron-donating nature of the pyrrolidine nitrogen can be harnessed to tune the electronic properties of conjugated systems. Chalcones containing pyrrolidinyl groups have been synthesized and studied for their photophysical and electrochemical properties, showing potential for applications in organic electronics and fluorescent probes. nih.gov

Furthermore, the ability of the pyrrolidinyl ethanone scaffold to be incorporated into polymeric structures opens up possibilities for creating functionalized polymers with tailored properties. nih.govmdpi.com The introduction of this framework could enhance thermal stability, solubility, or introduce specific functionalities for applications such as drug delivery or catalysis. The development of materials with tunable lower critical solution temperature (LCST) behavior is another area where such functionalized polymers could find use.

In essence, the this compound structure represents a promising, yet largely unexplored, platform for the design and synthesis of novel organic materials with tailored optical, electronic, and physical properties.

Future Perspectives and Unexplored Research Avenues

Development of More Efficient and Sustainable Synthetic Routes

The classical synthesis of 2-Phenyl-1-pyrrolidin-1-ylethanone and its analogs often involves multi-step procedures. A common approach begins with the Friedel-Crafts acylation of an aromatic precursor, followed by α-bromination and subsequent reaction with pyrrolidine (B122466). nih.govdrugs.ie While effective, these methods can generate significant waste and utilize hazardous reagents.

Future research will likely focus on developing more atom-economical and environmentally benign synthetic strategies. This could involve the exploration of one-pot, multi-component reactions that combine several synthetic steps into a single, efficient process. researchgate.net For instance, a one-pot synthesis of substituted pyrrolidines has been demonstrated via aminomercuration-demercuration of dienes, showcasing a potential pathway to streamline the construction of the pyrrolidine ring. researchgate.net

Furthermore, the use of catalytic methods is a promising area for improvement. Transition metal catalysis, particularly with palladium and rhodium, has shown utility in the synthesis of pyrrolidine and tetrahydrofuran (B95107) derivatives through carboamination and carboalkoxylation reactions. organic-chemistry.org The development of novel catalytic systems that can directly couple phenylacetic acid derivatives with pyrrolidine or its precursors would represent a significant advancement in efficiency and sustainability.

In-Depth Elucidation of Reaction Mechanisms and Intermediates

A thorough understanding of reaction mechanisms is paramount for optimizing existing synthetic routes and designing new ones. For the synthesis of this compound, this involves a deeper investigation into the intermediates formed during each step. For example, in the α-bromination of the corresponding ketone, understanding the enolate or enol intermediate is crucial for controlling regioselectivity.

Modern analytical techniques, such as in-situ IR and NMR spectroscopy, can provide real-time monitoring of reactions, allowing for the identification and characterization of transient intermediates. The study of reaction kinetics can also offer valuable insights into the rate-determining steps and the influence of various reaction parameters.

The investigation of related reactions, such as the synthesis of vinylogous amides from 1-(2-phenylprop-2-en-1-yl)pyrrolidine-2-thione and phenacyl bromide, can also shed light on the reactivity of the pyrrolidine moiety and the formation of carbon-carbon bonds adjacent to the nitrogen atom. nih.govnih.gov

Advanced Theoretical Modeling for Predictive Chemistry

Computational chemistry and theoretical modeling are becoming increasingly powerful tools in organic synthesis. Density Functional Theory (DFT) calculations can be employed to model reaction pathways, predict transition state geometries, and calculate activation energies. This information can be invaluable for understanding reaction mechanisms at a molecular level and for predicting the outcome of new reactions.

For this compound, theoretical modeling could be used to:

Predict the most favorable conformations of the molecule and its reaction intermediates.

Simulate the interaction of the molecule with catalysts to aid in the design of more efficient catalytic systems.

Explore the potential for new, previously unconsidered, reaction pathways.

The crystal structure of related compounds, such as 2-Methyl-2-phenyl-1-(pyrrolidin-1-yl)propan-1-one, reveals important information about bond angles and intermolecular interactions, which can be used to validate and refine theoretical models. nih.gov

Exploration of Novel Reactivities and Derivatizations

The core structure of this compound offers multiple sites for further chemical modification, opening up avenues for the synthesis of a diverse range of new compounds.

Future research could explore:

Functionalization of the Phenyl Ring: The aromatic ring can be subjected to various electrophilic and nucleophilic substitution reactions to introduce a wide array of functional groups.

Modification of the Pyrrolidine Ring: The pyrrolidine ring can be functionalized through various C-H activation strategies or by using substituted pyrrolidine starting materials. The synthesis of pyrrolidines bearing quaternary stereocenters is an area of active research. organic-chemistry.org

Reactions at the Carbonyl Group: The ketone functionality can be reduced to an alcohol, converted to an imine, or used in various condensation reactions to build more complex molecular architectures.

α-Functionalization: The methylene (B1212753) group adjacent to the carbonyl can be deprotonated to form an enolate, which can then react with a variety of electrophiles to introduce new substituents.

The synthesis of analogs, such as 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (pyrovalerone) and its derivatives, demonstrates the potential for creating a wide library of compounds by modifying the core structure. nih.govdrugs.ie The exploration of these novel reactivities and derivatizations will undoubtedly lead to the discovery of new molecules with interesting properties and potential applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.